molecular formula C14H11N3O B019687 9-Aminoacridine-4-carboxamide CAS No. 106988-43-6

9-Aminoacridine-4-carboxamide

Cat. No. B019687
M. Wt: 237.26 g/mol
InChI Key: XQQAEEYIUMQDHR-UHFFFAOYSA-N
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Description

9-Aminoacridine-4-carboxamide is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . The acridine-4-carboxamides are a series of DNA intercalating topoisomerase poisons, developed by Denny and colleagues at the Auckland Cancer Society Research Centre, that show remarkable variation in antitumor activity for minimal changes in molecular structure .


Synthesis Analysis

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .


Molecular Structure Analysis

The molecular structures of the N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide, of current interest as potential anti-cancer agents have been determined by X-ray Crystallography .


Chemical Reactions Analysis

Substitution at the 5th position was found to have a profound effect on the in vitro and in vivo antileukemic activity .

Scientific Research Applications

  • Anticancer Agents : 9-Aminoacridine-4-carboxamide derivatives are promising as DNA intercalating anticancer agents. For instance, compound 5e has shown significant activity against lung cancer A-549 cells (Kumar, Prasad, & Kumar, 2013).

  • DNA Structure Targeting : These compounds target various DNA structures and stabilize Holliday junctions, which could be beneficial in cancer treatment (Howell et al., 2012).

  • Sequence Specificity : They exhibit high selectivity for GC sites in DNA, contributing to their antileukemic activity (Bailly et al., 1992).

  • RNA Synthesis Inhibition : These agents inhibit RNA synthesis in vitro, with the degree of inhibition dependent on drug binding and the kinetics of drug-DNA complex dissociation (Piestrzeniewicz et al., 1990).

  • Topoisomerase II Inhibition : They disrupt DNA helix winding, indicating potential use in cancer therapy (Adams et al., 1999).

  • Major Groove Interaction : 9-Amino-acridine-4-carboxamide shows specificity for interacting with the major groove of GC sequences in DNA, offering insights into its mechanism of action (Chen, Gresh, & Pullman, 1987).

  • MALDI Applications : 9-Aminoacridine is effective in ionizing compounds in negative mode matrix-assisted laser desorption/ionization (MALDI), useful for analyzing acidic compounds (Vermillion-Salsbury & Hercules, 2002).

  • DNA Binding Flexibility : The molecular structures of certain derivatives reveal flexibility with low energy cost, hinting at feasible models for DNA-binding (Hudson et al., 1987).

  • Excited State Kinetics : The excited state proton transfer of these compounds in water and DNA suggests potential antitumor drug properties (Smith, 1995).

  • DNA-Targeted Platinum Complexes : When combined with platinum, these compounds cause DNA damage more rapidly and with different sequence specificity compared to cisplatin (Temple et al., 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

properties

IUPAC Name

9-aminoacridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-12-8-4-1-2-7-11(8)17-13-9(12)5-3-6-10(13)14(16)18/h1-7H,(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQAEEYIUMQDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147854
Record name 9-Aminoacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Aminoacridine-4-carboxamide

CAS RN

106988-43-6
Record name 9-Aminoacridine-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106988436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Aminoacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
255
Citations
P Kumar, R Kumar, DN Prasad - Arabian journal of chemistry, 2013 - Elsevier
… The 9-aminoacridine-4-carboxamide is a structure of interest … agents, 9-aminoacridine-4-carboxamide derivatives play an … a new 9-aminoacridine-4-carboxamide derivative by modified …
Number of citations: 19 www.sciencedirect.com
LPG Wakelin, GJ Atwell, GW Rewcastle… - Journal of medicinal …, 1987 - ACS Publications
… The kinetics of dissociation of calf thymus DNA complexes of the new intercalating antitumor drug iV-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (5) and selected …
Number of citations: 136 pubs.acs.org
WA Denny - Small Molecule DNA and RNA Binders: From …, 2002 - Wiley Online Library
… The 9-aminoacridine-4-carboxamide class of compounds were originally explored as part of a broad attempt to develop acridine derivatives as anticancer drugs [51]. Because these …
Number of citations: 20 onlinelibrary.wiley.com
MD Temple, P Recabarren, WD McFadyen… - … et Biophysica Acta (BBA …, 2002 - Elsevier
… intercalator – a 9-aminoacridine-4-carboxamide carrier ligand … a series of 9-aminoacridine-4-carboxamide analogues that … of four novel 9-aminoacridine-4-carboxamide Pt complexes (9-…
Number of citations: 58 www.sciencedirect.com
WA Denny, GJ Atwell, GW Rewcastle… - Journal of medicinal …, 1987 - ACS Publications
Derivatives of IV-[2-(dimethylamino) ethyl]-9-aminoacridine-4-carboxamide bearing a wide variety of different groups at the 5-position (and for comparativepurposes at the 7-position) …
Number of citations: 95 pubs.acs.org
NH Hopcroft, AL Brogden, M Searcey… - Nucleic acids …, 2006 - academic.oup.com
Acridine-4-carboxamides form a class of known DNA mono-intercalating agents that exhibit cytotoxic activity against tumour cell lines due to their ability to inhibit topoisomerases. …
Number of citations: 45 academic.oup.com
V Murray, JK Chen, AM Galea - Anti-Cancer Agents in …, 2014 - ingentaconnect.com
… the mechanism of action of 9-aminoacridine-4carboxamide Pt complexes against cisplatin-… The biological properties of acridine-4-carboxamide and 9-aminoacridine-4-carboxamide Pt …
Number of citations: 20 www.ingentaconnect.com
RJ Holmes, MJ McKeage, V Murray, WA Denny… - Journal of Inorganic …, 2001 - Elsevier
… The data we have collected on the 9-aminoacridine-4-carboxamide complexes indicate that … The 9-aminoacridine-4-carboxamide platform provides an excellent basis through which the …
Number of citations: 67 www.sciencedirect.com
GW Rewcastle, GJ Atwell, D Chambers… - Journal of medicinal …, 1986 - ACS Publications
A series of monosubstituted derivativesof the new antitumor agent N-[2-(dimethylamino) ethyl]-9-aminoacridine-4-carboxamide has been prepared, bearingmethyl, methoxy, and chloro …
Number of citations: 114 pubs.acs.org
A Haldane, GJ Finlay, MP Hay, WA Denny… - Anti-cancer drug …, 1999 - ingentaconnect.com
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a DNA intercalating dual topoisomerase I/II poison, has high experimental antitumour activity, is able to overcome several …
Number of citations: 18 www.ingentaconnect.com

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